molecular formula C13H15N3OS B2612382 N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(thiophen-2-yl)acetamide CAS No. 2034333-75-8

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(thiophen-2-yl)acetamide

Cat. No.: B2612382
CAS No.: 2034333-75-8
M. Wt: 261.34
InChI Key: FNPJQRWVJLKCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(thiophen-2-yl)acetamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound consists of a pyrazolo[1,5-a]pyridine core fused with a thiophene ring, making it a versatile scaffold for various chemical and biological studies.

Preparation Methods

The synthesis of N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(thiophen-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and pyridine derivatives, followed by the introduction of the thiophene moiety through cross-coupling reactions. Reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may employ continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and halogenated compounds.

Mechanism of Action

The mechanism of action of N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2-(thiophen-2-yl)acetamide can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c17-13(9-12-2-1-7-18-12)15-10-4-6-16-11(8-10)3-5-14-16/h1-3,5,7,10H,4,6,8-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPJQRWVJLKCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.